molecular formula C10H10O2 B096478 alpha-Isosafrole CAS No. 17627-76-8

alpha-Isosafrole

Cat. No.: B096478
CAS No.: 17627-76-8
M. Wt: 162.18 g/mol
InChI Key: VHVOLFRBFDOUSH-IHWYPQMZSA-N
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Description

Alpha-Isosafrole: is an organic compound that belongs to the class of methylenedioxybenzenes. It is a derivative of safrole and is characterized by its aromatic properties. This compound is commonly used in the synthesis of various fine chemicals and fragrances. It is known for its sweet, spicy, and woody odor, making it a valuable ingredient in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Isosafrole is typically synthesized from safrole through an isomerization process. The most common method involves the use of a strong base, such as potassium hydroxide, in the presence of a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the isomerization of safrole to this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow conditions to improve productivity and stability. The process includes the isomerization of safrole followed by purification steps to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of alpha-Isosafrole involves its interaction with various molecular targets and pathways. For example, during its oxidation to piperonal, this compound undergoes a series of enzymatic and chemical transformations that involve the formation of reactive intermediates. These intermediates can interact with cellular components, leading to the desired chemical modifications .

Comparison with Similar Compounds

This compound stands out due to its specific reactivity and the unique products it can form, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-[(Z)-prop-1-enyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h2-6H,7H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVOLFRBFDOUSH-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001037113
Record name (Z)-5-(Propen-1-yl)-1,3-benzodioxole
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17627-76-8, 120-58-1
Record name cis-Isosafrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17627-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Isosafrole
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Record name Izosafrol
Source DTP/NCI
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Record name Izosafrol
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Record name (Z)-5-(Propen-1-yl)-1,3-benzodioxole
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Record name (Z)-5-(propen-1-yl)-1,3-benzodioxole
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Record name .ALPHA.-ISOSAFROLE
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Synthesis routes and methods

Procedure details

Synthesis of isosafrale To 80 g (0.49 mmol) of safrole was added 100 ml of a 3N solution of potassium hydroxide (KOH) in n-butyl alcohol and the reaction mixture was stirred at room temperature for 3 h. The mixture was poured into a solution of 12 ml of concentrated hydrochloric acid (HCl), and 52 ml of ice water. After neutralization with additional concentrated HCl, the organic layer was extracted with three 35-ml portions of ethyl acetate. The organic extracts were treated with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure, furnishing a crude oily residue. Distillation of this residue, under reduced pressure, furnished 78.4 g (97%) of isosafrole, as a colorless oil. (2) Synthesis of Piperonal A solution of isoafrole (2 g, 12.1 mmol) in acetic acid (10 ml) was saturated with ozone at 0° C., until the formation of a slight blue color. After removal of the excess of ozone by bubbling N2 through for some time, the ozonide was decomposed by stirring in the presence of zinc (Zn) (5 g, 0.076 atg) at 0° C. for 2 h. After filtration, ethyl acetate was added, the reaction mixture was washed with water, and the solvent was evaporated, following which it was dried over anhydrous sodium sulfate, affording 1.42 g (77%) of piperonal, as a white solid, m.p. 36–37° C. (3) Synthesis of Methyl 3,4-Methylenedioxybenzoate To a solution of piperonal (0.30 mmol 0.045 g) in absolute methanol (4 ml) cooled at 0° C., were successively added methanolic solutions (each 3 ml) of iodine (0.100 g, 0.39 mmol) and KOH (0.440 g, 7.85 mmol) at 0° C. After stirring for 1.5 hour at 0° C., small amounts of saturated NaHSO3 solution were added until the disappearance of the brown color. Next, the methanol was almost totally evaporated under reduced pressure. To the residue was added water and the desired methyl 3,4-methylenedioxybenzoate was obtained by filtration, in 90% yield, as a white solid m.p. 53° C. 1NMR (200 MHz) CDCl3/TMS (δ-ppm): 7.63 (dd, H6, Jax-8.2 Hz, Jbx=1.7 Hz); 7.44 (d, H2, Jax=1.6 Hz); 6.82 (d, H5, Jax=8.2 Hz); 6.02 (s, O—CH2—O); 3.87 (s, O—CH3); 13C NMR (50 MHz) CDCl3/TMS (δ-ppm); 166.0 (C═O); 151.4 (C4); 147.5 (C3); 125.1 (C6); 124.0 (C1); 109.3 (C2—AR); 107.7 (C5); 101.6 (O—CH2—O); 51.9 (OCH3); M.S. (70 eV) m/z (relative abundance); 180 (50%); 149 (100%), 121 (20%); 91 (8%), 65 (18%); IR (KBr) cm−1: 1723 (C═O); 1289 (C—O). (4) Synthesis of 3,4-Methylenedioxybenzoylhydrazine To a solution of 2.67 g (14.85 mmol) of methyl 3,4-methylenedioxybenzoate in 10 ml of ethanol, was added 15 ml of 80% hydrazine monohydrate. The reaction mixture was maintained under reflux for 3.5 hours, when thin layer chromatography indicated the end of the reaction. Then, the media was poured on ice, and the resulting precipitate was filtered out, affording the 3,4-methylenedioxybenzoylhydrazine derivative in 70% yield, as a white solid, m.p. 170–171° C. 1H NMR (200 MHz) DMSO/TMS (δ-ppm): 10.74 (s, —CONH—); 7.44 (dd, H6, Jax=8.2 Hz, Jbx=1.6 Hz); 7.36 (s H2) 7.17 (d, H5,J=8.2 Hz); 6.10 (s, O—CH2—O); 4.45 (s, —NH2); 13C NMR (50 MHz) DMSO/TMS (δ-ppm); 165.2 (C═O); 149.6 (C4); 147.3 (C3); 127.2 (C1); 121.9 (C8); 107.9 (C2); 107.1 (C5); 101.6 (O—CH2—O); M.S. (70 eV) m/z (relative abundance); 180 (17%); 149 (100%), 121 (25%); 91 (8%); 65 (19%); IR (KBr) cm−1: 3303.9 NH2); 3220 (NH); 1605 (C═O); 1262 (C—O). (5) Synthesis of 3,4-Methylenedioxybenzoyl-2-thienylhydrazone (LASSBio-294) To a solution of 0.150 g (0.83 mmol) of 3,4-methylenedioxybenzoylhydrazine in absolute ethanol (7 ml) containing two drops of 37% hydrochloric acid, was added 0.098 g (0.87 mmol) of thiophene-2-carboxaldehyde. The mixture was stirred at room temperature for 30 minutes, after which extensive precipitation was visualized. Next, the mixture was poured into cold water, and the precipitate formed was filtered out and dried. The 3,4-methylenedioxybenzoyl-2-thienylhydrazone was obtained in 85% yield, after recrystallization in ethanol, as yellow needle crystals, m.p. 204–205° C. 1NMR (200 MHz) DMSO/TMS (δ-ppm): 11.53 (s, —CO—NH—); 8.62 (s, ═CH—); 7.65 (d, H5, J=5.0 Hz); 7.53 (d, H4, J=5.0 Hz); 7.50 (dd, H6, Jax=8.2 Hz, Jax=8.2 Hz, Jbx=0.8 Hz); 7.41 (s, H2); 7.12 (dd, H3′, Jax=4.8 Hz, Jbx=3.9 Hz); 6.12 (s1 O—CH2—O); 13C NMR (50 MHz) DMSO/TMS (-ppm); 162.1 (C═O); 150.2 (C4); 147.4 (C3); 142.6 (═Ch—); 139.2 (C1′); 130.8 (C3′); 128.8 (C2′); 127.9 (C4′); 127.1 (C1); 122.8 (C8); 108.0 (C2); 107.6 (C5); 101.8 (O—CH2—O); IR (KBr) cm−1: 3075 (NH); 2798 (N═CH), 1610 (C═O); 1540 (C═N); 1275 (C—O). Detailed technical methods for performing the described steps can be found in the following references (Barreiro, E. J. and Lima, M. E. F (1992) J. Pharm. Sci. 81, 1219); (Barreiro, E. J., Costa, P. R., Coelho, F. A. S. and Farias, F. M. C. (1985) J. Chem. Res., (M) 2301.); (Yamada, S., Morizono, D., Yamamoto, K. (1992) Tetrahedron Lett., 33, 4329); (Dias, M. L. R., Alvim, J. J. F., Freitas, A. C. C., Barreiro, E. J., Miranda, A. L. P. (1994) Pharm. Acta Helvetiae, 69, 163.).
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
52 mL
Type
reactant
Reaction Step Three
Name
isosafrole
Yield
97%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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